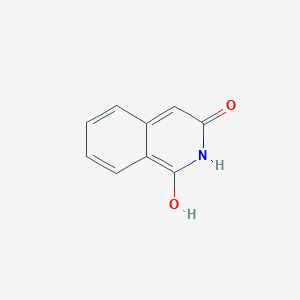
1,3-Isoquinolinediol
Übersicht
Beschreibung
1,3-Isoquinolinediol is a chemical compound with the linear formula C9H7NO2 and a molecular weight of 161.162 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of isoquinoline compounds has garnered a lot of attention in the scientific community . A diverse range of synthetic methods have been employed, using acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors .Molecular Structure Analysis
The molecular structure of 1,3-Isoquinolinediol consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . This structure is part of a larger group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ) .Chemical Reactions Analysis
Isoquinoline compounds, including 1,3-Isoquinolinediol, exhibit diverse chemical reactivity . They are used in the development of novel THIQ analogs with potent biological activity .Wissenschaftliche Forschungsanwendungen
Anti-Aging Potential
1,3-Isoquinolinediol, particularly as a poly (ADP-ribose) polymerase (PARP) inhibitor, has shown potential as a universal anti-aging agent for different tissues. It suppresses the rate of replicative senescence in murine embryonic fibroblasts and inhibits cellular aging signs, suggesting its potential in prolonging life and in geriatric pharmacology (Park et al., 2015).
Corneal Epithelial Healing in Diabetes
In diabetic rats, 1,3-Isoquinolinediol enhanced corneal epithelial innervation and wound healing. It was observed to alleviate diabetes-induced alterations in the corneal epithelium, potentially providing therapeutic benefits for diabetic corneal complications (Byun et al., 2015).
Antitumor Properties
1,3-Isoquinolinediol derivatives have been studied for their antitumor effects. For instance, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione has shown significant cytotoxicity in various human tumor cell lines, indicating its potential as an antitumor agent (Mukherjee et al., 2010).
DNA Interaction in Drug Design
Isoquinoline alkaloids, including 1,3-Isoquinolinediol derivatives, are significant in biomedical research and drug discovery. They have potential anticancer properties, and their interaction with DNA and RNA is a critical area of study for drug design (Bhadra & Kumar, 2011).
Neuroprotective Effects in Diabetes
1,3-Isoquinolinediol as a PARP inhibitor has shown neuroprotective effects in diabetic brains. It improved cognitive deficits and neurotransmitter homeostasis in diabetic rats, indicating its potential in treating diabetes-induced neurobehavioral and neurochemical changes (Jangra et al., 2014).
Aldose Reductase Inhibitor for Diabetic Complications
1,3-Isoquinolinediol derivatives have been studied as aldose reductase inhibitors, potentially useful in treating diabetic complications (Malamas & Hohman, 1994).
Cancer Cell Cycle Arrest and Apoptosis
Isoquinoline alkaloids from Scolopendra subspinipes, including 1,3-Isoquinolinediol derivatives, have been shown to induce cell cycle arrest and apoptosis in human glioma cancer cells, suggesting their use as potential anti-glioma agents (Ding et al., 2016).
PARP Inhibitor in Diabetic Retinopathy
1,3-Isoquinolinediol, as a PARP inhibitor, has been studied for its potential in countering diabetic retinopathy by inhibiting retinal VEGF formation, addressing oxidative stress-related mechanisms (Obrosova et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-hydroxy-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-5H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNFXYPFSYJCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC(=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290974 | |
| Record name | 1,3-Isoquinolinediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Isoquinolinediol | |
CAS RN |
86-94-2 | |
| Record name | 1,3-Isoquinolinediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Isoquinolinediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Isoquinolinediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



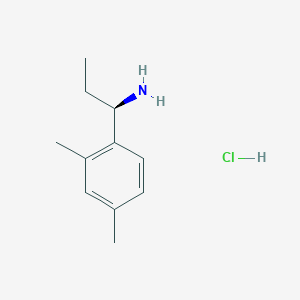
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid](/img/structure/B3194682.png)
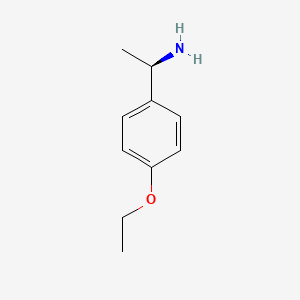
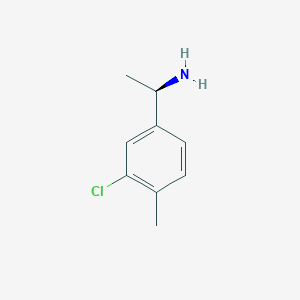
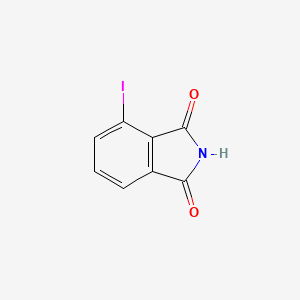
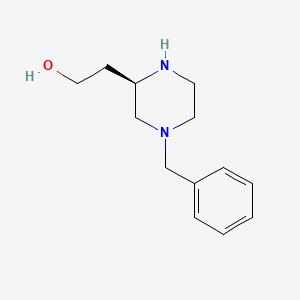
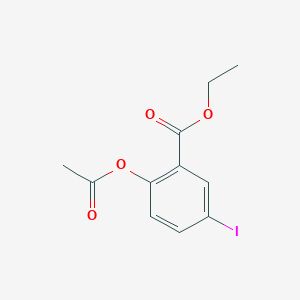
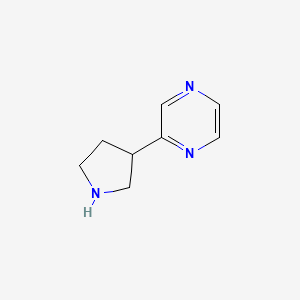



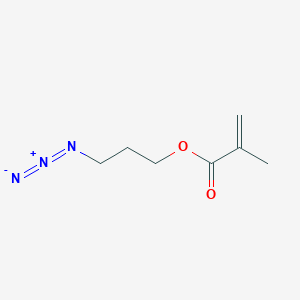
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/no-structure.png)
